molecular formula C₅₆H₁₀₂N₂O₁₅Si₂ B1140637 2'-O-Acetyl-4''-O-tert-butyldimethylsilyl-4'''-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal CAS No. 96405-33-3

2'-O-Acetyl-4''-O-tert-butyldimethylsilyl-4'''-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal

Katalognummer B1140637
CAS-Nummer: 96405-33-3
Molekulargewicht: 1099.58
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the chemical modification of spiramycin I, utilizing t-butyldimethylsilyl ethers as protective groups. This method facilitates the 4''-modification of spiramycin I, leading to the creation of derivatives that exhibit enhanced antibacterial activities compared to spiramycin I itself. Among these derivatives, 2'-O-acetyl-4''-O-t-butyldimethylsilylspiramycin I has been identified as a suitable intermediate for further modifications (Sano et al., 1984). Additionally, the attachment of an acetylenic sidechain to this derivative has produced analogs with the core structure intact, displaying a tethered terminal alkyne ready for subsequent reactions (Hirose et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound reflects the specific modifications made to the spiramycin molecule. These modifications, particularly at the 4'' position, have a significant impact on the molecule's biological activity and interaction with bacterial targets. The introduction of t-butyldimethylsilyl groups serves to protect certain functional groups during the synthesis process and can be removed later to reveal the active compound.

Chemical Reactions and Properties

The compound's chemical reactivity is influenced by the protective groups and the introduced acetyl and alkyne functional groups. These groups make the compound amenable to further chemical reactions, such as the Fokin-Huisgen triazole synthesis/coupling, which can produce a variety of derivatives with potential antibacterial properties. The chemical properties, including reactivity with different reagents and susceptibility to various types of chemical transformations, are crucial for the development of new antibacterial agents (Hirose et al., 2006).

Physical Properties Analysis

While specific details on the physical properties of this compound are not directly provided, the use of protective groups like t-butyldimethylsilyl ethers generally affects the compound's solubility, stability, and overall physical behavior. These properties are important for the compound's handling, storage, and application in further synthesis steps or biological studies.

Chemical Properties Analysis

The chemical properties, including stability under various conditions and reactivity towards other chemical entities, are shaped by the compound's structure. The presence of acetyl and tert-butyldimethylsilyl groups alters the molecule's electron distribution, affecting its reactivity patterns. These modifications can enhance the compound's activity against specific bacterial strains, making it a valuable intermediate for the development of new antibiotics (Sano et al., 1984).

Eigenschaften

IUPAC Name

[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H102N2O15Si2/c1-33-29-39-30-45(72-74(18,19)54(7,8)9)69-42(31-43(60)63-34(2)25-23-22-24-26-41(33)68-44-28-27-40(57-14)35(3)64-44)50(62-17)49(39)71-53-51(67-38(6)59)47(58(15)16)48(36(4)66-53)70-46-32-56(13,61)52(37(5)65-46)73-75(20,21)55(10,11)12/h22-24,26,33-37,39-42,44-53,57,61H,25,27-32H2,1-21H3/t33-,34-,35?,36?,37?,39-,40?,41+,42-,44?,45+,46?,47?,48?,49?,50+,51?,52?,53?,56?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTXJGFUQLISCR-XZYKFDINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC=CC=C[C@@H]([C@@H](C[C@@H]2C[C@@H](O[C@H](CC(=O)O1)[C@@H](C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H102N2O15Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1099.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-Acetyl-4''-O-tert-butyldimethylsilyl-4'''-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.